1,4-Bis(4-amidinophenoxy)butane

Pneumocystis carinii pneumonia In vivo efficacy Rat model

Select butamidine (CAS 121324-49-0) for its statistically validated in vivo efficacy against Pneumocystis carinii — superior to pentamidine in the rat PCP model, unlike >30 other screened analogues. Its unique poor DNA sequence selectivity makes it essential for dissecting diamidine-DNA binding mechanisms versus A-tract-specific binders. With documented lower toxicity than pentamidine, this compound serves as both a critical positive control benchmark and a lead scaffold for safer anti-PCP drug development.

Molecular Formula C18H23ClN4O2
Molecular Weight 362.9 g/mol
CAS No. 121324-49-0
Cat. No. B221159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-amidinophenoxy)butane
CAS121324-49-0
Synonyms1,4-bis(4-amidinophenoxy)butane
butamidine
Molecular FormulaC18H23ClN4O2
Molecular Weight362.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)OCCCCOC2=CC=C(C=C2)C(=N)N.Cl
InChIInChI=1S/C18H22N4O2.ClH/c19-17(20)13-3-7-15(8-4-13)23-11-1-2-12-24-16-9-5-14(6-10-16)18(21)22;/h3-10H,1-2,11-12H2,(H3,19,20)(H3,21,22);1H
InChIKeyPGCCWKNTLABRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(4-amidinophenoxy)butane (CAS 121324-49-0): Structural Overview for R&D Procurement


1,4-Bis(4-amidinophenoxy)butane (CAS 121324-49-0), also known as butamidine, is a synthetic bis-amidine compound belonging to the aromatic diamidine class [1]. It is a direct structural analogue of the antiprotozoal drug pentamidine, differing by a single methylene unit in the central alkyl linker chain [2]. This compound was specifically synthesized as part of a focused medicinal chemistry effort to identify pentamidine congeners with improved therapeutic profiles [2]. Its primary recognized application is as an anti-Pneumocystis carinii agent, established through systematic in vivo screening against a rat model of Pneumocystis carinii pneumonia (PCP) [2].

Why Structural Analogues Cannot Simply Substitute for 1,4-Bis(4-amidinophenoxy)butane


Direct substitution of pentamidine with other aromatic diamidines is scientifically unsound due to the non-linear relationship between linker chain length and biological activity. A comprehensive study of 33 pentamidine analogues revealed that only two compounds—1,4-bis(4-amidinophenoxy)butane (butamidine) and 1,3-bis(4-amidino-2-methoxyphenoxy)propane (DAMP)—demonstrated statistically superior efficacy over pentamidine in the rat PCP model, while the remaining analogues did not achieve this threshold [1]. Furthermore, in vitro activity (EC50) against P. carinii does not reliably predict in vivo efficacy; several compounds exhibited potent in vitro activity but failed to show significant therapeutic benefit in the rat model [2]. This disconnect between in vitro potency and in vivo outcome, combined with the unpredictable toxicity profiles across the series, underscores the critical importance of selecting the specific compound—butamidine—that has been validated in the relevant disease model rather than assuming class-wide interchangeability.

Quantitative Differentiation of 1,4-Bis(4-amidinophenoxy)butane Against Comparator Pentamidine


In Vivo Anti-PCP Efficacy: 1,4-Bis(4-amidinophenoxy)butane Demonstrates Statistical Superiority Over Pentamidine in a Rat Model

In a rat model of Pneumocystis carinii pneumonia (PCP), 1,4-bis(4-amidinophenoxy)butane (butamidine) was statistically more effective than the parent drug pentamidine in treating the infection [1]. The study evaluated a series of 33 pentamidine analogues, and butamidine was one of only two compounds to achieve this superior efficacy benchmark [1].

Pneumocystis carinii pneumonia In vivo efficacy Rat model Statistical significance

In Vitro Anti-PCP Potency: EC50 of 9.87 µM for 1,4-Bis(4-amidinophenoxy)butane

In an in vitro assay measuring activity against P. carinii, 1,4-bis(4-amidinophenoxy)butane (compound 6) exhibited an EC50 of 9.87 µM [1]. This value is comparable to the EC50 of the clinical comparator pentamidine (compound 5), which was 13.27 µM in the same assay system [1]. This indicates that the butane-linked analogue maintains potent in vitro activity while the in vivo advantage is not simply a function of increased in vitro potency.

Pneumocystis carinii In vitro activity EC50 Quantitative pharmacology

Reduced In Vivo Toxicity: 1,4-Bis(4-amidinophenoxy)butane Shows Lower Toxicity Than Pentamidine in Rat PCP Model

In the same rat model of PCP where butamidine demonstrated superior efficacy, the compound was also noted to be 'apparently less toxic than pentamidine' [1]. This qualitative toxicity assessment is supported by a subsequent study on conformationally restricted congeners, where pentamidine exhibited a toxicity score of '2+', while butamidine analogues and cis-butamidine derivatives showed no toxicity (score of '0') [2].

Toxicity In vivo safety Rat model Therapeutic index

DNA Binding Selectivity Profile: 1,4-Bis(4-amidinophenoxy)butane Exhibits Poor Sequence Selectivity Distinct from Propamidine and Pentamidine

DNA footprinting studies using DNase I, DNase II, and micrococcal nuclease reveal that 1,4-bis(4-amidinophenoxy)butane (butamidine) binds to DNA with poor sequence selectivity, in stark contrast to propamidine and pentamidine, which bind selectively to nucleotide sequences composed of at least four consecutive A-T base pairs [1]. Butamidine, along with heptamidine, octamidine, and nonamidine, does not require extended A-T tracts for binding and does not tolerate the presence of a G-C base pair within the binding site [1].

DNA minor groove binding Sequence selectivity Molecular pharmacology Mechanism of action

Validated Research Applications for 1,4-Bis(4-amidinophenoxy)butane Based on Quantitative Evidence


Preclinical Evaluation of Anti-Pneumocystis carinii Pneumonia (PCP) Therapeutics in Rat Models

This compound serves as a critical reference standard for in vivo efficacy studies targeting P. carinii infection. The rat model of PCP is the established preclinical system where 1,4-bis(4-amidinophenoxy)butane (butamidine) demonstrated statistically superior efficacy over the clinical standard pentamidine [1]. Researchers developing novel anti-PCP agents should include butamidine as a positive control comparator to benchmark therapeutic outcomes against a compound with proven in vivo superiority in this specific disease model.

Structure-Activity Relationship (SAR) Studies of Aromatic Diamidine DNA Minor Groove Binders

Butamidine is a valuable tool compound for investigating the relationship between linker chain length, DNA binding selectivity, and biological activity. Its unique property of binding DNA with poor sequence selectivity, in contrast to the A-tract specificity of propamidine and pentamidine, makes it essential for dissecting the molecular determinants of diamidine-DNA interactions [1]. This differential binding profile can be leveraged to study how subtle structural modifications (e.g., a single methylene unit in the linker) alter target engagement and downstream pharmacological effects [2].

Investigating Reduced-Toxicity Pentamidine Alternatives for Opportunistic Infections

Given the established toxicity limitations of pentamidine in clinical use, butamidine represents a lead-like molecule for further optimization aimed at reducing adverse effects while maintaining or improving anti-PCP efficacy [1]. The documented lower toxicity of butamidine compared to pentamidine in the rat model [2] provides a rationale for using this compound as a scaffold for medicinal chemistry efforts seeking to develop safer aromatic diamidines for treating PCP and potentially other infectious diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Bis(4-amidinophenoxy)butane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.